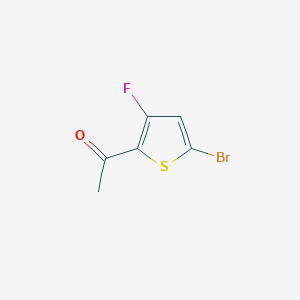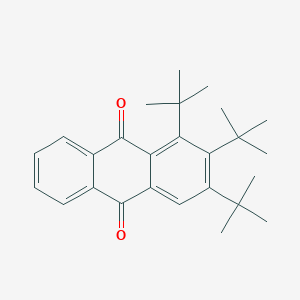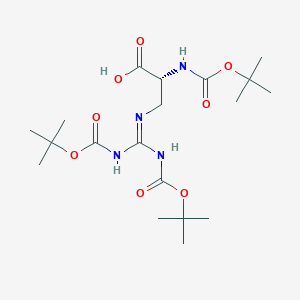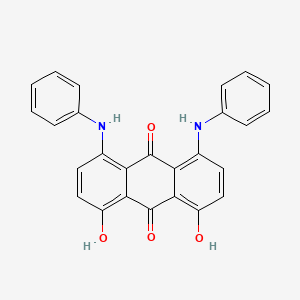
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and fluorine substituents.
Preparation Methods
The synthesis of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for studying enzyme functions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity for these targets. The compound’s effects are mediated through various molecular pathways, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone can be compared with other similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a thiophene ring. It exhibits different reactivity and applications due to the absence of sulfur.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound features a pyridine ring, which can participate in different types of chemical interactions compared to thiophene.
The uniqueness of this compound lies in its thiophene core, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4BrFOS |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
1-(5-bromo-3-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrFOS/c1-3(9)6-4(8)2-5(7)10-6/h2H,1H3 |
InChI Key |
YACNSNIHHFKWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)




![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)



